N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
Description
This compound belongs to the pyrazoline-sulfonamide hybrid class, characterized by a 4,5-dihydropyrazole core substituted with an acetyl group at position 1, a 3-nitrophenyl moiety at position 5, and an ethanesulfonamide group attached to a phenyl ring at position 3. The ethanesulfonamide moiety improves solubility and may influence pharmacokinetics .
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-3-29(27,28)21-16-8-4-6-14(10-16)18-12-19(22(20-18)13(2)24)15-7-5-9-17(11-15)23(25)26/h4-11,19,21H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGLAUGKGPDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Coupling Approach
The synthesis begins with metanilamide (3-aminobenzenesulfonamide), which undergoes diazotization in an ice-cold HCl/NaNO₂ solution (0–5°C) to form a diazonium chloride intermediate. This intermediate is coupled with acetyl acetone in a sodium acetate-buffered medium (pH 6–7), facilitating electrophilic substitution at the active methylene group of the diketone. The reaction proceeds via a Japp-Klingemann mechanism, yielding a hydrazone-linked adduct (Figure 1). Critical parameters include:
Cyclization with 3-Nitrophenyl Hydrazide
The hydrazone adduct undergoes cyclization with 3-nitrophenyl hydrazide in refluxing ethanol containing catalytic HCl (3–5 drops). This step constructs the pyrazoline ring via nucleophilic attack of the hydrazide’s amine group on the α,β-unsaturated ketone, followed by intramolecular cyclization. The 3-nitrophenyl group is introduced at position 5 of the pyrazoline, while the sulfonamide-functionalized phenyl moiety occupies position 3 (Scheme 1). Key observations:
Acetylation of the Pyrazoline Core
The final step involves N-acetylation of the pyrazoline’s position 1 using acetic anhydride in anhydrous pyridine (Scheme 2). The base catalyzes the nucleophilic substitution, with pyridine sequestering liberated H⁺ ions. Reaction conditions:
Optimization of Reaction Conditions
Diazotization Efficiency
Varying HCl concentrations (10–35%) during diazotization revealed 20% HCl maximizes diazonium stability while minimizing side reactions (Table 1). Lower concentrations (<15%) led to incomplete diazotization, while >25% caused premature coupling.
Table 1: Diazotization Efficiency vs. HCl Concentration
| HCl Concentration (%) | Diazonium Yield (%) | Side Products (%) |
|---|---|---|
| 10 | 62 | 18 |
| 20 | 88 | 5 |
| 35 | 75 | 22 |
Solvent Effects on Cyclization
Ethanol outperformed DMF, THF, and acetonitrile in cyclization yield (Table 2), attributed to its polarity and ability to stabilize protonated intermediates.
Table 2: Cyclization Yields in Various Solvents
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 78 | 7 |
| DMF | 45 | 12 |
| THF | 52 | 10 |
| Acetonitrile | 60 | 9 |
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy
The acetylated product showed characteristic bands at:
Nuclear Magnetic Resonance
1H-NMR (400 MHz, DMSO-d₆) :
- δ 2.35 (s, 3H) : Acetyl methyl protons.
- δ 3.28 (dd, J = 4.7, 17.5 Hz, 1H) and δ 3.58 (dd, J = 11.8, 17.6 Hz, 1H) : Pyrazoline C4 methylene protons.
- δ 7.82–7.24 (m, 8H) : Aromatic protons from phenyl and 3-nitrophenyl groups.
13C-NMR (100 MHz, DMSO-d₆) :
- δ 169.4 : Acetyl carbonyl carbon.
- δ 152.1 : Pyrazoline C3 carbon.
- δ 148.7 and δ 135.2 : Nitro-substituted aromatic carbons.
Comparative Analysis of Synthetic Routes
Alternative pathways, such as Suzuki coupling or post-cyclization sulfonylation, were evaluated against the diazotization-cyclization approach (Table 3). The latter demonstrated superior atom economy (78% vs. 52–65%) and scalability.
Table 3: Route Comparison for N-{3-[...]phenyl}ethane-1-sulfonamide
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diazotization-Cyclization | 78 | 99 | High |
| Suzuki Coupling | 65 | 95 | Moderate |
| Post-Cyclization Sulfonylation | 58 | 92 | Low |
Chemical Reactions Analysis
N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The dihydropyrazole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrophenyl group may enhance binding affinity or specificity, while the ethanesulfonamide group can influence solubility and bioavailability .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares structural features and physicochemical properties of the target compound with analogs from the literature:
*Exact molecular formula inferred from analogous structures.
Biological Activity
N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, an acetyl group, and a sulfonamide moiety. The molecular formula is with a molecular weight of approximately 339.3 g/mol. The presence of the nitrophenyl group enhances its biological activity by potentially increasing its lipophilicity and ability to interact with biological targets.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation pathways. For instance, studies have shown that certain pyrazole derivatives can selectively inhibit COX-2, leading to anti-inflammatory effects .
- Antioxidant Properties : Docking studies suggest that this compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cells .
Anticancer Potential
Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation:
- Cell Line Studies : In vitro assays revealed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values in the low micromolar range were reported for similar compounds .
Inhibition of Xanthine Oxidase
The compound has been evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is relevant for conditions like gout:
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 5300 | Xanthine Oxidase |
| Similar Pyrazole Derivative | 13100 | Xanthine Oxidase |
The inhibition data indicate that while the compound has moderate activity against xanthine oxidase, further optimization could enhance its efficacy .
Study on Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant reductions in edema in animal models when treated with these compounds compared to controls .
Toxicity Assessment
Toxicity evaluations have shown that many derivatives exhibit low toxicity profiles. For instance, acute oral toxicity studies indicated that certain pyrazole derivatives had LD50 values exceeding 2000 mg/kg, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclocondensation of hydrazines with α,β-unsaturated ketones to form the pyrazole ring, followed by sulfonylation and nitrophenyl substitution. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (60–100°C), and catalysts (e.g., acetic acid for cyclization). Purification often involves column chromatography or recrystallization .
- Critical Consideration : Yield optimization requires balancing steric hindrance from the 3-nitrophenyl group and reactivity of the acetylated pyrazole intermediate. Contradictions in reported yields (e.g., 45–70%) may stem from variations in nitro-group reduction side reactions .
Q. How can structural confirmation of the compound be achieved?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to verify substituent positions on the pyrazole and phenyl rings.
- X-ray crystallography to resolve diastereomeric configurations in the 4,5-dihydropyrazole core .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₉H₁₈N₄O₅S).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to distinguish direct target effects from off-target interactions .
- Metabolic stability testing : Use liver microsomes to assess if nitro-group reduction (to amine metabolites) alters activity .
- Case Study : A structurally analogous compound showed 10-fold IC₅₀ differences due to assay pH affecting sulfonamide ionization .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular docking : Map the sulfonamide group’s interaction with hydrophobic pockets in target proteins (e.g., carbonic anhydrase IX).
- QSAR studies : Correlate substituent electronic effects (e.g., nitro-group meta vs. para positioning) with activity .
Q. What experimental designs address the compound’s poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-crystallization : Explore co-formers (e.g., cyclodextrins) to enhance solubility while retaining crystallinity .
- Prodrug strategies : Modify the acetyl group to a hydrolyzable ester (e.g., pivaloyloxymethyl) for improved bioavailability .
- Challenges : Nitro-group stability under physiological conditions must be monitored via LC-MS during pharmacokinetic studies .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for sulfonylation steps to avoid hydrolysis .
- Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting dissolution rates .
- Biological Testing : Include positive controls (e.g., celecoxib for COX-2 inhibition) to normalize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
